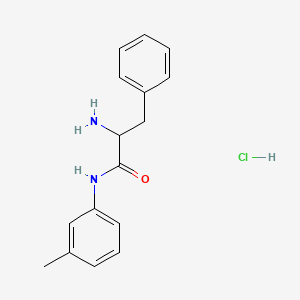

2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride

Descripción general

Descripción

2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C16H19ClN2O and its molecular weight is 290.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride is an organic compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 202.7 g/mol. Its structure includes an amine group, a phenyl group, and a propanamide moiety, which may contribute to its biological activity.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors. This interaction may modulate various biochemical pathways, potentially leading to therapeutic effects.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing potential applications in various fields:

- Antiviral Activity : Preliminary studies suggest that derivatives of similar structures may exhibit antiviral properties against SARS-CoV-2 by targeting nonstructural proteins involved in viral replication .

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, which could have implications for treating diseases where enzyme activity is dysregulated .

- Cellular Effects : Research indicates that compounds with similar structures can influence cellular processes such as apoptosis and protein aggregation, particularly in models of amyloid diseases .

Case Studies and Research Findings

- Antiviral Screening : A study conducted on cyclobutanone derivatives showed promising results against SARS-CoV-2 variants, suggesting that modifications to the structure of related compounds may enhance antiviral efficacy .

- Enzyme Targeting : Research focused on the Plasmodium proteasome indicated that compounds similar to this compound could serve as potential antimalarial agents by inhibiting proteasome activity across multiple life cycle stages .

- Proteomic Profiling : In a study examining the effects of small molecules on cellular pathways, compounds resembling 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide were shown to engage a broad range of protein targets in HEK293T cells, highlighting their potential utility in drug discovery .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

Chemical Structure and Properties

- Molecular Formula : C16H19ClN2O

- Molecular Weight : 290.79 g/mol

- CAS Number : 1236262-48-8

The compound features an amine group, a phenyl group, and a propanamide moiety, which contribute to its biological activity and potential for diverse applications in research.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of antiviral agents. Preliminary studies indicate that derivatives of similar structures may exhibit antiviral properties against pathogens such as SARS-CoV-2 by targeting nonstructural proteins involved in viral replication.

Enzyme Inhibition

Research has focused on the compound's potential as an enzyme inhibitor. Such inhibition could be relevant in treating diseases characterized by dysregulated enzyme activity. For instance, compounds with similar structures have been investigated for their ability to inhibit proteasome activity in Plasmodium species, suggesting potential antimalarial applications.

Cellular Effects

Studies have indicated that compounds resembling 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide can influence critical cellular processes such as apoptosis and protein aggregation. This is particularly relevant in models of amyloid diseases, where modulation of these pathways could lead to therapeutic advancements.

Antiviral Screening

A significant study investigated cyclobutanone derivatives related to this compound, revealing promising antiviral effects against various SARS-CoV-2 variants. The modifications made to the structure enhanced antiviral efficacy, paving the way for further development of antiviral therapies.

Enzyme Targeting

Research targeting the Plasmodium proteasome has demonstrated that compounds similar to 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide could serve as potential antimalarial agents by effectively inhibiting proteasome activity across multiple life cycle stages of the parasite.

Proteomic Profiling

In a study examining small molecules' effects on cellular pathways, compounds analogous to this hydrochloride were shown to engage a wide range of protein targets in HEK293T cells. This highlights their utility in drug discovery processes and understanding cellular mechanisms.

Data Table: Summary of Biological Activities

| Property | Details |

|---|---|

| IUPAC Name | 2-amino-N-(3-methylphenyl)-3-phenylpropanamide; hydrochloride |

| Description | Organic compound with potential biological activity |

| Biological Activities | Antiviral, enzyme inhibition, cellular modulation |

| Potential Applications | Antiviral drugs, enzyme inhibitors for disease treatment |

| Research Studies | Investigated for SARS-CoV-2 inhibition, antimalarial properties |

Análisis De Reacciones Químicas

Chemical Reactivity

The chemical reactivity of 2-Amino-N-(3-methylphenyl)-3-phenylpropanamide hydrochloride is influenced by its functional groups.

-

Amine Group : The amine group can participate in nucleophilic substitution reactions.

-

Carbonyl Group : The carbonyl group in the amide can undergo hydrolysis or acylation.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved material properties.

Interaction Studies

Interaction studies are vital to understanding how this compound interacts with biological systems. These studies could involve:

-

Analyzing protein binding affinities

-

Examining metabolic pathways

-

Evaluating cellular responses

Such studies help elucidate the therapeutic potential of this compound and guide further development.

Structural Similarity

Several compounds share structural similarities with this compound.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride | 1220034-68-3 | Similar amine structure; different substituents |

| (S)-(+)-2-Amino-N-methyl-3-phenyl-propionamide | 712949 | Methyl substitution; potential chiral activity |

| 2-Amino-N-(3-methoxypropyl)benzamide | 30481-59-5 | Benzamide derivative; altered aromatic system |

| 2-Amino-N-(3-ethoxypropyl)-3-phenylpropanamide | 1236263-49-2 | Ethoxy substitution; varying hydrophobicity |

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its methyl group enhances lipophilicity, potentially improving bioavailability and receptor interaction compared to derivatives lacking this feature.

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide (147)

N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide (147 ) can activate the ATF6 arm of the UPR, promoting protective remodeling of the ER proteostasis network . 147 -dependent ATF6 activation requires metabolic oxidation to form an electrophile that preferentially reacts with ER proteins . Proteins covalently modified by 147 include protein disulfide isomerases (PDIs), known to regulate ATF6 activation .

Propiedades

IUPAC Name |

2-amino-N-(3-methylphenyl)-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O.ClH/c1-12-6-5-9-14(10-12)18-16(19)15(17)11-13-7-3-2-4-8-13;/h2-10,15H,11,17H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVSYSHUPIRBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236262-48-8 | |

| Record name | Benzenepropanamide, α-amino-N-(3-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236262-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.